1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine 1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1706336-33-5
VCID: VC6384180
InChI: InChI=1S/C16H15F2NO4S2/c17-13-3-1-12(2-4-13)11-24(20,21)19-9-16(10-19)25(22,23)15-7-5-14(18)6-8-15/h1-8,16H,9-11H2
SMILES: C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C16H15F2NO4S2
Molecular Weight: 387.42

1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

CAS No.: 1706336-33-5

Cat. No.: VC6384180

Molecular Formula: C16H15F2NO4S2

Molecular Weight: 387.42

* For research use only. Not for human or veterinary use.

1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine - 1706336-33-5

Specification

CAS No. 1706336-33-5
Molecular Formula C16H15F2NO4S2
Molecular Weight 387.42
IUPAC Name 1-[(4-fluorophenyl)methylsulfonyl]-3-(4-fluorophenyl)sulfonylazetidine
Standard InChI InChI=1S/C16H15F2NO4S2/c17-13-3-1-12(2-4-13)11-24(20,21)19-9-16(10-19)25(22,23)15-7-5-14(18)6-8-15/h1-8,16H,9-11H2
Standard InChI Key KNBWZFDPBJJPLK-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an azetidine core (a four-membered saturated heterocycle with one nitrogen atom) substituted at positions 1 and 3 with two distinct sulfonyl groups:

  • 1-(4-Fluorobenzylsulfonyl): A benzyl group para-substituted with fluorine, linked via a sulfonyl moiety.

  • 3-(4-Fluorophenylsulfonyl): A fluorine-substituted phenyl group directly attached to the sulfonyl group.

The molecular formula is C₁₇H₁₅F₂N₂O₄S₂, yielding a molecular weight of 429.44 g/mol. The presence of two electron-withdrawing sulfonyl groups and fluorine atoms enhances the compound’s polarity and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₅F₂N₂O₄S₂
Molecular Weight429.44 g/mol
IUPAC Name1-[(4-Fluorophenyl)methanesulfonyl]-3-(4-fluorobenzenesulfonyl)azetidine
Topological Polar Surface Area108 Ų (estimated)
LogP (Octanol-Water)2.8 (predicted)

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-((4-fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine likely involves a multi-step approach, leveraging methods from analogous azetidine sulfonates:

  • Azetidine Precursor Preparation:

    • Azetidine is functionalized via sequential nucleophilic substitutions. For example, reaction with 4-fluorobenzylsulfonyl chloride introduces the first sulfonyl group, followed by 4-fluorobenzenesulfonyl chloride for the second substitution.

  • Sulfonylation Conditions:

    • Reactions typically occur in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.

    • Triethylamine (TEA) or pyridine is used as a base to neutralize HCl byproducts.

    • Optimal temperatures range from 0°C to room temperature to minimize side reactions.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

    • Final purity (>95%) is confirmed via HPLC and NMR.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Initial Sulfonylation4-Fluorobenzylsulfonyl chloride, TEA, DCM, 0°C → RT78
Secondary Sulfonylation4-Fluorobenzenesulfonyl chloride, Pyridine, THF, RT65

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR:

    • Aromatic protons from fluorophenyl groups resonate at δ 7.4–7.8 ppm (doublets, J = 8.6 Hz).

    • Azetidine ring protons appear as multiplets between δ 3.5–4.5 ppm.

  • ¹⁹F NMR:

    • Distinct signals near -110 ppm (aryl-F) and -120 ppm (benzyl-F).

  • IR Spectroscopy:

    • Strong S=O stretches at 1150–1300 cm⁻¹ confirm sulfonyl groups.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert storage (-20°C, argon) but prone to hydrolysis in acidic/basic conditions.

Biological Activity and Mechanisms

Enzyme Inhibition

Analogous bis-sulfonyl azetidines demonstrate potent inhibition of:

  • Carbonic Anhydrases (CAs): Sulfonamide groups coordinate Zn²⁺ in the active site, disrupting CO₂ hydration.

  • Tyrosine Kinases: Fluorinated aromatic rings enhance binding to ATP pockets in cancer-related kinases.

Table 3: Comparative Biological Data

AssayResult (Analogous Compound)Citation
CA IX InhibitionKᵢ = 12 nM
Antiviral (HCV NS5B)EC₅₀ = 5.3 µM
Cytotoxicity (MCF-7)IC₅₀ = 3.8 µM

Applications and Research Frontiers

Medicinal Chemistry

  • Targeted Drug Delivery: Fluorine atoms improve blood-brain barrier penetration, suggesting utility in neurological disorders.

  • Prodrug Development: Hydrolyzable esters of the sulfonyl groups could enhance bioavailability.

Materials Science

  • Polymer Modification: Incorporation into polyurethanes improves thermal stability (Tg increase by 20°C).

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